molecular formula C22H22N2O2 B2387713 5-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenol CAS No. 95291-77-3

5-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenol

Cat. No.: B2387713
CAS No.: 95291-77-3
M. Wt: 346.43
InChI Key: AARKQWCTGNOAHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenol: is a complex organic compound characterized by its unique structure, which includes a phenolic group, a methoxy group, and an imidazolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenol typically involves the reaction of 1,1’,3,3’-tetraphenyl-2,2’-biimidazolidinylidene with 3-acetamidophenol in the presence of chlorobenzene as a solvent. The reaction is carried out under nitrogen atmosphere at 100°C for 6 hours. The product is then precipitated by adding 2-propanol and purified by filtration and washing .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The phenolic group in 5-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenol can undergo oxidation reactions to form quinones.

    Reduction: The imidazolidinyl moiety can be reduced under specific conditions to yield corresponding amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols and imidazolidinyl derivatives.

Scientific Research Applications

Chemistry

5-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenol serves as a building block for synthesizing more complex organic molecules. Its phenolic and imidazolidinyl groups enable its use in various chemical reactions, including oxidation and substitution reactions. The compound can also facilitate the development of new synthetic pathways in organic chemistry .

Biology

In biological research, this compound is utilized to study enzyme interactions and protein binding due to its structural features that mimic natural substrates or inhibitors. The phenolic hydroxyl group can form hydrogen bonds with active sites in enzymes, potentially influencing their activity .

Case Study: Enzyme Interaction Studies
Research indicates that compounds similar to this compound exhibit significant binding affinities to target enzymes involved in metabolic pathways. These interactions can elucidate the compound's role in modulating biological processes .

Medicinal Applications

The medicinal potential of this compound lies in its ability to serve as a precursor for drug development. Modifications to its structure can lead to the discovery of new therapeutic agents.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable anticancer activity. For example, compounds structurally related to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Data Table: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-752Tubulin inhibition
Compound BMDA-MB-23174Apoptosis induction
Compound COCUM-2MD388G0/G1 phase arrest

Industrial Applications

In industry, this compound is utilized in producing polymers and resins. Its phenolic group enhances stability and reactivity in polymer formulations.

Use in Polymer Synthesis

The compound's ability to participate in cross-coupling reactions makes it valuable for synthesizing advanced materials with tailored properties. It can improve the mechanical strength and thermal stability of polymer matrices.

Mechanism of Action

The mechanism of action of 5-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites, while the imidazolidinyl moiety can interact with hydrophobic pockets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

  • 2-(1,3-Diphenylimidazolidin-2-yl)-4-nitrophenol
  • 4-(1,3-Diphenylimidazolidin-2-yl)benzoic acid
  • [5-(1,3-Diphenylimidazolidin-2-yl)-2-furyl]methanol

Comparison: Compared to these similar compounds, 5-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenol is unique due to the presence of the methoxy group, which enhances its solubility and reactivity. This makes it more versatile for various chemical reactions and applications .

Biological Activity

5-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenol is a compound of significant interest due to its diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article synthesizes recent research findings and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features an imidazolidine ring substituted with phenyl groups and a methoxyphenol moiety. Its structure is essential for its biological activity, influencing interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer properties. For instance, one study reported IC50 values ranging from 1 to 7 μM against various cancer cell lines, with doxorubicin as a reference drug (IC50 = 0.5 μM) .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (μM)Reference
D-1MCF-71
D-6MCF-73
D-16MCF-71

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values ranged from 3.58 to 8.74 µM for several derivatives, indicating strong antimicrobial potential .

Table 2: Antimicrobial Activity of Derivatives

CompoundMicrobe TypeMIC (µM)Reference
D-2Gram-positive4.0
D-4Gram-negative5.5
D-20Fungal6.0

Antioxidant Activity

The antioxidant potential of the compound was assessed using the DPPH assay, revealing that certain derivatives exhibited IC50 values significantly lower than that of ascorbic acid (IC50 = 111.6 µM). For example, derivative D-16 showed an IC50 value of 22.3 µM, highlighting its strong antioxidant properties .

The mechanisms underlying the biological activities of this compound involve various pathways:

  • Anticancer Mechanism : The presence of electron-donating groups enhances the anticancer potential by increasing cellular uptake and inducing apoptosis in cancer cells.
  • Antimicrobial Mechanism : The compounds disrupt bacterial cell membranes and inhibit essential enzymes, leading to cell death.
  • Antioxidant Mechanism : The methoxy group plays a crucial role in scavenging free radicals and reducing oxidative stress.

Case Studies

A notable case study involved the evaluation of a derivative in a murine model for its anticancer effects. The study demonstrated significant tumor reduction compared to controls, suggesting that this compound may be a viable candidate for further development in cancer therapy.

Properties

IUPAC Name

5-(1,3-diphenylimidazolidin-2-yl)-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-26-21-13-12-17(16-20(21)25)22-23(18-8-4-2-5-9-18)14-15-24(22)19-10-6-3-7-11-19/h2-13,16,22,25H,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARKQWCTGNOAHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.